Thermodynamic Stability of Methylphosphonate Duplexes vs. Phosphorothioate Analogs
The thermodynamic stability of DNA duplexes is directly impacted by backbone modifications. In a direct head-to-head comparison of a self-complementary 14-mer DNA duplex (D1: d(TAATTAATTAATTA)), the duplex formed by an all-methylphosphonate (MP) analog was found to be more stable than the all-phosphorothioate (PS) analog under near-physiological salt conditions [1]. This difference is critical for applications requiring stable target binding.
| Evidence Dimension | Order of Duplex Stability (Tm) |
|---|---|
| Target Compound Data | More stable than phosphorothioate |
| Comparator Or Baseline | Phosphorothioate DNA analog, Unmodified DNA |
| Quantified Difference | Order of stability: Unmodified DNA > Methylphosphonate DNA > Phosphorothioate DNA |
| Conditions | Self-complementary DNA 14-mer d(TAATTAATTAATTA) at ~140 mM Na+ |
Why This Matters
This data provides a thermodynamic rationale for selecting methylphosphonate modifications over phosphorothioate modifications when target binding affinity is a higher priority than maximal nuclease resistance.
- [1] Kibler-Herzog, L., Zon, G., Uznanski, B., Whittier, G., & Wilson, W. D. (1991). Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers. Nucleic Acids Research, 19(11), 2979–2986. View Source
